1,3-Dimethylimidazolium trifluoromethanesulfonate

Übersicht

Beschreibung

1,3-Dimethylimidazolium trifluoromethanesulfonate is a chemical compound with the molecular formula C6H9F3N2O3S . It has a molecular weight of 246.21 . It is used in various applications due to its unique properties .

Molecular Structure Analysis

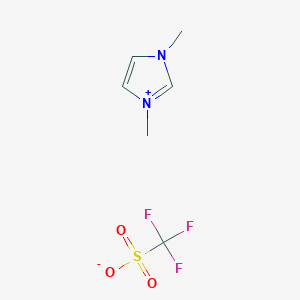

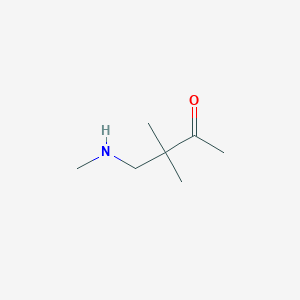

The molecular structure of 1,3-Dimethylimidazolium trifluoromethanesulfonate consists of a 1,3-dimethylimidazolium cation and a trifluoromethanesulfonate anion . The structure was determined as part of an undergraduate research project .

Chemical Reactions Analysis

1,3-Dimethylimidazolium trifluoromethanesulfonate may be used as a solvent to produce ionic polymer-polymer composites (IP 2 C) and also in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . It has also been used as a versatile reagent for the fluorosulfurylation of phenols and amines .

Physical And Chemical Properties Analysis

1,3-Dimethylimidazolium trifluoromethanesulfonate has a melting point of 34.0-35.5 °C . It has higher electrical conductivity and wider electrochemical windows than many other 1-alkyl-3-methylimidaozlium-based ionic liquids with the same anions . These phenomena are probably ascribed to the higher structural symmetry, stronger cation–anion interaction, and smaller size of the 1,3-dimethylimidazolium cation .

Wissenschaftliche Forschungsanwendungen

Catalysis : A study by Zare et al. (2013) revealed that a novel ionic liquid, 1,3-disulfonic acid imidazolium hydrogen sulfate, serves as an efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines under solvent-free conditions (Zare et al., 2013).

Desulfurization : Cai et al. (2015) found that the 1,2-dimethylimidazolium ionic liquid is effective in removing aromatic heterocyclic sulfur compounds from model fuels, offering potential for regenerative use (Cai et al., 2015).

Lubricants and Solvents : The 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate variant has been identified as the most stable imidazolium ionic liquid, making it suitable for high-temperature lubricants, thermal fluids, and solvents (Salgado et al., 2013).

Molecular Interactions : A study by Dhumal (2007) on 1,3-dimethylimidazolium-bis(trifluromethanesulfonyl)imide ionic liquids highlighted the molecular interactions between cations and anions, affecting vibrational spectra and molecular electron density topography (Dhumal, 2007).

Liquid Structure Analysis : Research by Deetlefs et al. (2006) on the liquid structure of 1,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]amide showed smaller charge ordering compared to analogous chloride and hexafluorophosphate salts (Deetlefs et al., 2006).

Crystal Structure Analysis : Holbrey et al. (2004) analyzed the crystal structures of 1,3-dimethylimidazolium and related ionic liquids, revealing unique anion conformations and favorable physical properties (Holbrey et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,3-dimethylimidazol-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.CHF3O3S/c1-6-3-4-7(2)5-6;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQRTXOOEGUPJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557670 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethylimidazolium trifluoromethanesulfonate | |

CAS RN |

121091-30-3 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)

![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)